molecular formula C18H14O6 B13354878 ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate

ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate

Cat. No.: B13354878
M. Wt: 326.3 g/mol
InChI Key: XTSQVXLKESPPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate is a complex organic compound belonging to the class of pyranopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .

Scientific Research Applications

Ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyranopyran core structure is less common compared to other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

ethyl 6-methyl-1,8-dioxo-3-phenylpyrano[3,4-c]pyran-5-carboxylate

InChI

InChI=1S/C18H14O6/c1-3-22-16(19)14-10(2)23-17(20)15-12(14)9-13(24-18(15)21)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

XTSQVXLKESPPCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C2=C1C=C(OC2=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.